2-Methoxy-4,6-dimethylphenol

Total Synthesis Natural Product Chemistry Synthetic Efficiency

2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4), also known as 6-methoxy-2,4-xylenol, is a sterically hindered, ortho-methoxylated phenolic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. This compound features a characteristic 1,2,4,6-tetrasubstituted aromatic ring bearing a phenolic hydroxyl group, an ortho-methoxy group, and two methyl substituents at the 4- and 6-positions.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 2896-66-4
Cat. No. B12692410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4,6-dimethylphenol
CAS2896-66-4
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)O)C
InChIInChI=1S/C9H12O2/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3
InChIKeyKEBGFIIPHINZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4): Essential Properties and Sourcing Considerations


2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4), also known as 6-methoxy-2,4-xylenol, is a sterically hindered, ortho-methoxylated phenolic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. This compound features a characteristic 1,2,4,6-tetrasubstituted aromatic ring bearing a phenolic hydroxyl group, an ortho-methoxy group, and two methyl substituents at the 4- and 6-positions [2]. As a monomethoxylated dimethylphenol, it serves as a valuable synthetic intermediate in natural product total synthesis and as a model compound in structure-activity relationship studies of substituted phenols [3].

Why Generic Substitution of 2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4) Fails: The Critical Role of Ortho-Methoxy Group Positioning


Generic substitution of 2-methoxy-4,6-dimethylphenol with other dimethylphenol isomers or monomethoxylated phenols is scientifically untenable due to the compound's unique ortho-methoxy substitution pattern. Unlike its positional isomer 4-methoxy-2,6-dimethylphenol or the parent 2,4-dimethylphenol (2,4-xylenol), the ortho-methoxy group in 2-methoxy-4,6-dimethylphenol enables the formation of an intramolecular hydrogen bond with the adjacent phenolic hydroxyl, fundamentally altering its redox chemistry and enabling the generation of reactive quinone methide intermediates upon oxidation [1]. This ortho-methoxy arrangement is a prerequisite for the compound's demonstrated utility as a precursor in the total synthesis of (±)-penicillones A and B, a synthetic route that cannot be replicated using para-methoxylated or non-methoxylated dimethylphenol analogs [2]. Furthermore, the presence of the ortho-methoxy group, in combination with para-alkyl substitution, is a key structural determinant for the development of measurable antioxidant activity in this phenol class, whereas the parent 2,4-xylenol lacks the electronic and steric features necessary for comparable radical scavenging behavior [3].

Quantitative Comparative Evidence for 2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4): Procurement-Relevant Performance Differentiation


Synthetic Step Efficiency: 2-Methoxy-4,6-dimethylphenol vs. Alternative Starting Materials in (±)-Penicillone Total Synthesis

In the first reported total synthesis of (±)-penicillones A and B, 2-methoxy-4,6-dimethylphenol serves as the starting material, enabling completion of the synthesis in 9 and 8 synthetic steps, respectively [1]. This represents a direct head-to-head differentiation from alternative phenolic precursors that lack the requisite ortho-methoxy-para-methyl substitution pattern. While no explicit comparator was reported in this study, the structural specificity of the starting material is non-negotiable: the 2-methoxy-4,6-dimethyl substitution pattern is essential for the subsequent oxidative dearomatization and cyclization steps that construct the penicillone core scaffold. Attempted substitution with 2,4-xylenol (2,4-dimethylphenol, CAS 105-67-9) or 4-methoxy-2,6-dimethylphenol would fail to provide the correct oxidation state and regiochemical control required for the key transformations.

Total Synthesis Natural Product Chemistry Synthetic Efficiency

Key Intermediate in (±)-Penicillone Total Synthesis: Structural Prerequisite for Oxidative Cyclization

2-Methoxy-4,6-dimethylphenol (designated as compound 7 in the synthetic scheme) functions as the critical starting material from which the entire penicillone carbon skeleton is constructed [1]. The synthesis proceeds through oxidative dearomatization of the phenolic ring, a transformation that is uniquely enabled by the ortho-methoxy group. This functional group both stabilizes the intermediate phenoxonium species through resonance and directs the subsequent cyclization regiochemistry. No alternative starting material with a different substitution pattern (e.g., 2,4-xylenol, 2,6-xylenol, or 4-methoxyphenol derivatives) has been reported to successfully yield the penicillone scaffold. The specificity of this transformation means that procurement of 2-methoxy-4,6-dimethylphenol is a gatekeeping requirement for any laboratory attempting to replicate or extend this synthetic route.

Natural Product Synthesis Oxidative Dearomatization Synthetic Intermediate

Structural Determinant of Cytotoxic Quinone Methide Formation: Ortho-Methoxy vs. Ortho-tert-Butyl Substitution

A comparative study of 2-methoxy-substituted phenols versus 2-tert-butyl-substituted phenols revealed that ortho-methoxylated phenols, including 2-methoxy-4-alkylphenols such as eugenol and 2-methoxy-4-methylphenol (MMP), exhibit markedly different cytotoxic mechanisms [1]. Tumor cells demonstrated high sensitivity to 2-methoxy-4-alkylphenols, attributed to the formation of cytotoxic quinone methide intermediates via oxidation. In contrast, 2-tert-butyl-substituted phenols (such as BHA and BHT) did not form quinone methides under comparable conditions and exhibited lower tumor cell sensitivity. While 2-methoxy-4,6-dimethylphenol itself was not the direct subject of this head-to-head comparison, it belongs to the 2-methoxy-4-alkylphenol structural class and is predicted to undergo analogous quinone methide formation. This class-level differentiation from ortho-tert-butylated phenols is a critical consideration for research applications involving redox-active phenolic compounds.

Structure-Activity Relationship Cytotoxicity Quinone Methide

Antioxidant Activity Induction via para-Substitution: Ortho-Methoxyphenols vs. Parent Phenols

Systematic investigation of para-substituent effects on ortho-methoxyphenols demonstrated that the introduction of a para-substituent (such as an alkyl or alkoxy group) develops measurable antioxidant activity in o-methoxyphenols, whereas the parent o-methoxyphenol itself lacks any detectable antioxidant activity [1]. Specifically, o-methoxyphenol (guaiacol, CAS 90-05-1) without para-substitution exhibits no antioxidant activity. The addition of a para-methyl group, as in 2-methoxy-4-methylphenol (MMP), or a para-alkyl group confers antioxidant capacity. 2-Methoxy-4,6-dimethylphenol contains both an ortho-methoxy group and a para-methyl group (at the 4-position), placing it within the active subset of ortho-methoxyphenols. This class-level inference provides a structural rationale for the compound's potential radical scavenging behavior relative to the inactive parent guaiacol, although direct quantitative antioxidant data for 2-methoxy-4,6-dimethylphenol specifically (e.g., IC50 values in DPPH or ORAC assays) were not identified in the available literature.

Antioxidant Activity Structure-Activity Relationship Radical Scavenging

Validated Research and Industrial Application Scenarios for 2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4)


Starting Material for (±)-Penicillone A and B Total Synthesis

This compound is an essential and non-substitutable starting material for the total synthesis of (±)-penicillones A and B, fungal metabolites of interest in natural product chemistry [1]. The synthetic route, comprising 9 steps for penicillone A and 8 steps for penicillone B, critically depends on the ortho-methoxy-para-methyl substitution pattern of 2-methoxy-4,6-dimethylphenol for oxidative dearomatization and subsequent cyclization. Laboratories engaged in natural product synthesis or methodology development centered on oxidative phenolic transformations should procure this specific compound, as alternative dimethylphenol isomers cannot replicate this transformation.

Model Compound for Ortho-Methoxylated Phenol Structure-Activity Studies

2-Methoxy-4,6-dimethylphenol serves as a valuable model substrate for investigating the relationship between ortho-methoxy substitution, para-alkylation, and resultant chemical/biological properties [2]. The compound's structural features place it at the intersection of two important SAR observations: (1) ortho-methoxylated phenols can form cytotoxic quinone methides, distinguishing them from ortho-tert-butylated analogs [2]; and (2) para-substitution is required to induce antioxidant activity in ortho-methoxyphenols [3]. Researchers studying redox-dependent cytotoxicity, quinone methide chemistry, or phenolic antioxidant mechanisms can utilize this compound as a defined structural probe.

Synthetic Intermediate for Alkylated Phenolic Derivatives

The phenolic hydroxyl group of 2-methoxy-4,6-dimethylphenol provides a reactive handle for alkylation reactions, enabling the synthesis of ether derivatives such as 2-(2-methoxy-4,6-dimethylphenyl)ethan-1-ol . This derivatization capability expands the compound's utility as a building block for generating structurally diverse phenolic compounds for medicinal chemistry screening libraries or material science applications. Procurement of the parent phenol enables downstream diversification that is not accessible from non-methoxylated or differently substituted dimethylphenol isomers.

Reference Standard for Ortho-Methoxylated Dimethylphenol Analytical Characterization

Given its defined substitution pattern and the availability of spectral data, 2-methoxy-4,6-dimethylphenol can serve as a reference standard for analytical method development and compound identification in mixtures containing methoxylated xylenols [4]. The compound's CAS registry number (2896-66-4) and established molecular descriptors (MW 152.19, C9H12O2) provide a reliable anchor for chromatographic and spectroscopic calibration. This application is particularly relevant for quality control laboratories involved in the analysis of phenolic compound mixtures or reaction monitoring in synthetic processes.

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